2-cyano-N-(2,6-dichlorophenyl)acetamide
Overview
Description
2-cyano-N-(2,6-dichlorophenyl)acetamide is a chemical compound with the molecular formula C9H6Cl2N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features both cyano and carbonyl functional groups, which contribute to its reactivity and versatility in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,6-dichlorophenyl)acetamide typically involves the reaction of 2,6-dichloroaniline with cyanoacetic acid or its derivatives. One common method involves the treatment of 2,6-dichloroaniline with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2,6-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Cyclization Reactions: The compound can be used to synthesize different heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as sodium ethoxide, acids like hydrochloric acid, and various organic solvents such as ethanol and dimethylformamide (DMF). Reaction conditions often involve heating under reflux or using microwave irradiation to accelerate the reaction .
Major Products Formed
Major products formed from reactions involving this compound include thiazolidinones, thiophenes, and iminochromenes. These products are often synthesized through multi-step reactions involving intermediate compounds .
Scientific Research Applications
2-cyano-N-(2,6-dichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it has been shown to inhibit proteases involved in viral replication, making it a potential antiviral agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-cyano-N-(2,6-dichlorophenyl)acetamide include other cyanoacetamide derivatives such as:
- 2-cyano-N-(2,4-dichlorophenyl)acetamide
- 2-cyano-N-(3,5-dichlorophenyl)acetamide
- 2-cyano-N-(2-chlorophenyl)acetamide
Uniqueness
What sets this compound apart from its similar compounds is its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 2 and 6 positions of the phenyl ring can enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions .
Properties
IUPAC Name |
2-cyano-N-(2,6-dichlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-2-1-3-7(11)9(6)13-8(14)4-5-12/h1-3H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDZIXLTQAPSLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395123 | |
Record name | 2-Cyano-N-(2,6-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64204-39-3 | |
Record name | 2-Cyano-N-(2,6-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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